4,4'-Dimethoxychalcone

Catalog No.
S782828
CAS No.
2373-89-9
M.F
C17H16O3
M. Wt
268.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Dimethoxychalcone

CAS Number

2373-89-9

Product Name

4,4'-Dimethoxychalcone

IUPAC Name

1,3-bis(4-methoxyphenyl)prop-2-en-1-one

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C17H16O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-12H,1-2H3

InChI Key

HDXVSZWKIHQDES-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC

Synonyms

4,4'-Dimethoxybenzylideneacetophenone

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC

4,4'-Dimethoxychalcone (DMC) is a naturally occurring flavonoid found in various plants, including some legumes and ferns []. It has gained significant interest in scientific research for its potential health benefits, particularly its role in promoting longevity and protecting against age-related diseases.

Longevity and Age-related effects

  • Increased lifespan in various organisms: Studies have shown that DMC can extend the lifespan of yeast, nematodes, flies, and human cells [, ]. This suggests that DMC may have potential as an anti-aging agent.
  • Autophagy induction: DMC appears to promote longevity by inducing autophagy, a cellular process that removes damaged organelles and promotes cellular renewal [, ].
  • Cardioprotection and hepatoprotection: Research suggests that DMC may protect against heart and liver damage in mice []. However, the mechanisms underlying this protective effect are still under investigation.

Other Potential Applications

  • Anti-cancer properties: Some studies suggest that DMC may have anti-cancer properties, but further research is needed to confirm these findings [].
  • Neuroprotective effects: DMC may also have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases, although more research is needed in this area [].

4,4'-Dimethoxychalcone is a natural flavonoid compound characterized by its unique chemical structure, with the empirical formula C17H16O3C_{17}H_{16}O_{3} and a CAS number of 2373-89-9. This compound features two methoxy groups attached to the 4-position of the chalcone backbone, contributing to its distinct properties and biological activities. It appears as a pale yellow to yellow crystalline powder with a melting point ranging from 98°C to 104°C .

Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 4,4'-Dimethoxychalcone specifically has garnered attention for its potential health benefits, particularly in promoting longevity and inducing autophagy across various species .

Typical of flavonoids, including:

  • Hydroxylation: The introduction of hydroxyl groups may enhance its biological activity.
  • Oxidation: Oxidative reactions can alter its structure and potentially increase its efficacy against oxidative stress.
  • Condensation: This compound can participate in condensation reactions to form more complex flavonoid derivatives.

The stability of 4,4'-Dimethoxychalcone is generally high under recommended storage conditions, indicating that it does not readily decompose or react under normal laboratory settings .

Research has demonstrated that 4,4'-Dimethoxychalcone exhibits significant biological activities:

  • Autophagy Induction: It has been shown to promote autophagy through the inhibition of specific GATA transcription factors, independent of the TORC1 kinase pathway. This mechanism is crucial for its cytoprotective effects across various organisms .
  • Anti-Aging Properties: The compound extends lifespan in model organisms such as yeast, worms, and flies while also offering cardioprotection in mice subjected to myocardial ischemia .
  • Antioxidant Activity: It possesses antioxidative properties that may contribute to its protective effects against cellular damage caused by reactive oxygen species .

The synthesis of 4,4'-Dimethoxychalcone can be achieved through several methods:

  • Condensation Reaction: The most common method involves the Claisen-Schmidt condensation between an appropriate aromatic aldehyde (such as vanillin) and acetophenone derivatives in the presence of a base catalyst.
  • Methylation: Subsequent methylation using methyl iodide or dimethyl sulfate can introduce the methoxy groups at the 4-position.

These methods are typically performed under controlled conditions to yield high-purity products suitable for further biological testing .

4,4'-Dimethoxychalcone has various applications:

  • Pharmaceuticals: Due to its anti-aging and cytoprotective properties, it is being explored for use in developing therapeutic agents against age-related diseases and conditions.
  • Nutraceuticals: Its antioxidant capabilities make it a candidate for dietary supplements aimed at enhancing health and longevity.
  • Research: It serves as a valuable tool in studies investigating autophagy and cellular aging mechanisms in different model organisms .

Studies have indicated that 4,4'-Dimethoxychalcone interacts with various cellular pathways:

  • It modulates specific transcription factors involved in autophagy regulation.
  • Its interaction with oxidative stress pathways suggests potential synergistic effects when combined with other antioxidants or anti-inflammatory agents.

Further research is warranted to fully elucidate these interactions and their implications for health promotion and disease prevention .

Several compounds share structural similarities with 4,4'-Dimethoxychalcone, including:

Compound NameStructure CharacteristicsUnique Features
ChalconeBasic chalcone structurePrecursor to various flavonoids
2',3'-DihydroxychalconeHydroxylated at positions 2' and 3'Enhanced antioxidant activity
4-HydroxychalconeHydroxylated at position 4Potentially increased solubility and reactivity
IsoliquiritigeninContains additional functional groupsKnown for anti-inflammatory properties

The uniqueness of 4,4'-Dimethoxychalcone lies in its dual methoxy substitution at the 4-position, which significantly enhances its biological activity compared to other chalcones. Its specific ability to induce autophagy while providing cardioprotection sets it apart from similar compounds .

Molecular Targets and Binding Interactions

4,4′-Dimethoxychalcone engages a surprisingly diverse set of protein targets, acting through direct binding or functional inhibition (Table 1).

Molecular targetBiological modelBinding evidence / affinityCellular consequence
Aldehyde dehydrogenase 1 family member A3Human breast cancer lysateDissociation constant 2.8 μM measured by microscale thermophoresis [1]Enzyme inhibition, accumulation of reactive aldehydes, heightened oxidative pressure [1]
β-TubulinMDA-MB-231 breast carcinoma cellsIn-silico docking (−7.9 kcal mol⁻¹) corroborated by polymerisation assay inhibition [2]Impaired microtubule assembly and G₂/M arrest [2]
FerrochelataseHuman hepatocellular carcinoma cellsActivity assay IC₅₀ ≈ 4.6 μM; thermal proteome profiling target engagement [3]Iron accumulation and ferroptotic death [3]
GATA zinc-finger transcription factors (yeast Gln3; nematode ELT-1; human GATA-2)Yeast, Caenorhabditis elegans, human fibroblastsNuclear exclusion of GATA factors and reduced DNA-binding detected by chromatin immunoprecipitation [4] [5]Autophagy induction independent of mechanistic target of rapamycin complex 1 [4]
Riboflavin kinaseMPTP-treated mouse brainTwo-fold increase in enzyme level and catalytic turnover measured by immunoblot and spectrophotometry [6]Restoration of flavin mononucleotide pool and redox homeostasis [6]

Role in Oxidative Stress Modulation

4,4′-Dimethoxychalcone can either amplify or dampen oxidative pressure, depending on cell context. Cancer cells experience pro-oxidant stress that culminates in lethality, whereas non-transformed tissues mount antioxidant defences (Table 2).

Oxidative parameterDirection of changeExperimental context
Intracellular reactive oxygen species+210% [1]Human breast cancer cells exposed to 10 μM compound for 6 h [1]
Lipid peroxidation (malondialdehyde)−42% [7]Human L-02 hepatocytes challenged with hydrogen peroxide [7]
Reduced glutathione concentration+58% [7]Same hepatocyte system as above [7]
Nuclear factor erythroid 2-related factor 2 target heme oxygenase-1+6.8-fold transcriptional up-regulation [3]HepG2 liver cancer cells; response linked to Keap1 degradation [3]
Flavin mononucleotide level+72% [6]Mid-brain dopaminergic neurons in Parkinsonian mice [6]

Mechanistically, the compound simultaneously induces proteasomal degradation of Kelch-like ECH-associated protein 1 and inhibits ferrochelatase, creating controlled iron release that cooperates with nuclear factor erythroid 2-related factor 2 signalling to fine-tune redox tone [3].

Regulation of Cell Cycle and Apoptosis

The flavonoid triggers checkpoint activation, mitochondrial dysfunction, and caspase cascades that culminate in programmed cell death (Table 3).

Marker / checkpointObserved effectCell system
G₂/M phase populationIncrease from 18% to 47% after 24 h [2]Triple-negative breast cancer cells [2]
Cyclin B1–Cdc2 complex55% down-regulation at protein level [2]Same model [2]
Pro-apoptotic B-cell lymphoma 2 associated X protein3.2-fold increase [8]Human cervical carcinoma cells [8]
Cleaved caspase-3Appearance at 12 h; activity peak 3.5-fold over baseline [8]Same model [8]
Endoplasmic reticulum stress sensors protein kinase RNA-like endoplasmic reticulum kinase and inositol-requiring enzyme-1Dual phosphorylation within 6 h [9]Human oesophageal squamous carcinoma cells [9]
Mitochondrial membrane potential38% loss [9]Same model [9]

Collectively, microtubule destabilisation, oxidative excess, and endoplasmic reticulum stress converge to activate intrinsic apoptosis and—when ferrochelatase is inhibited—ferroptosis [3].

Interplay with Metabolic Signalling Pathways

Beyond death-oriented pathways, 4,4′-Dimethoxychalcone remodels nutrient-sensing and endocrine circuits (Table 4).

Signalling axisKey read-outs modifiedPhysiological impactExperimental model
Phosphatidylinositol-3-kinase–protein kinase B–mechanistic target of rapamycin pathwayPhospho-protein kinase B reduced 62%; phospho-mechanistic target of rapamycin reduced 69% [2]Autophagy induction and proliferation arrest [2]Triple-negative breast cancer cells [2]
Mechanistic target of rapamycin complex 1 independent autophagyNo change in phospho-ribosomal protein S6 kinase; autophagic flux doubled [4]Lifespan extension in yeast, nematodes, flies; myocardial protection in mice [10] [4]Multispecies panel [10] [4]
Riboflavin metabolismRiboflavin kinase up-regulation and flavin mononucleotide restoration [6]Attenuation of dopaminergic neuron degeneration and motor recovery [6]MPTP mouse model of Parkinson’s disease [6]
Insulin signalling and glucose handling29% greater insulin sensitivity by insulin tolerance test; reduced adipose macrophage infiltration [11]Improved systemic glucose homeostasis [11]High-fat-diet mice treated every other day [11]
Pancreatic β-cell glucotoxicity pathwayPreservation of glucose-stimulated insulin secretion at 94% of normal vs 53% in controls [12]Maintenance of endocrine function under high-glucose stress [12]RIN-5F β-cell line [12]

These findings indicate that 4,4′-Dimethoxychalcone simultaneously represses anabolic kinase cascades in malignant cells while enhancing metabolic resilience in non-transformed tissues.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

268.109944368 g/mol

Monoisotopic Mass

268.109944368 g/mol

Heavy Atom Count

20

UNII

8KJ379G3P2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

41564-67-4
2373-89-9

Wikipedia

(E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one

Dates

Last modified: 08-15-2023

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